

D-Leu-Pro-Arg-Rh110-D-Pro substrate specificity

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Compound of Interest

Compound Name: D-Leu-Pro-Arg-Rh110-D-Pro

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An In-depth Technical Guide on the Substrate Specificity of D-Leu-Pro-Arg-Rh110-D-Pro

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine protease Factor XIa (FXIa) is a key enzyme in the intrinsic pathway of the blood coagulation cascade. Its role in thrombosis, coupled with a minimal impact on normal hemostasis, has made it a prime target for the development of novel anticoagulants.[1] The characterization of FXIa activity and the screening of its inhibitors rely on sensitive and specific assays. Fluorogenic substrates are essential tools in this context, providing a continuous, real-time measure of enzymatic activity.

This guide focuses on the specific fluorogenic substrate, **D-Leu-Pro-Arg-Rh110-D-Pro**, designed for the sensitive detection of Factor XIa activity.[2][3][4][5] We will explore its mechanism of action, present a framework for its kinetic characterization, provide a detailed protocol for its use in enzymatic assays, and illustrate key processes with diagrams compliant with industry standards.

Core Compound: Mechanism of Action

D-Leu-Pro-Arg-Rh110-D-Pro is a synthetic substrate consisting of a specific tripeptide sequence (D-Leu-Pro-Arg) covalently linked to a single amino group of the Rhodamine 110 (Rh110) fluorophore.[2][3] The other amino group of the Rh110 core is capped with a D-Proline (D-Pro) residue.



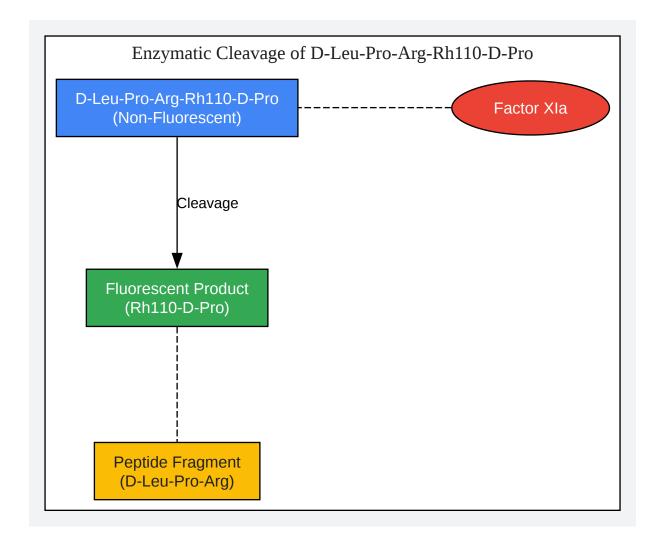




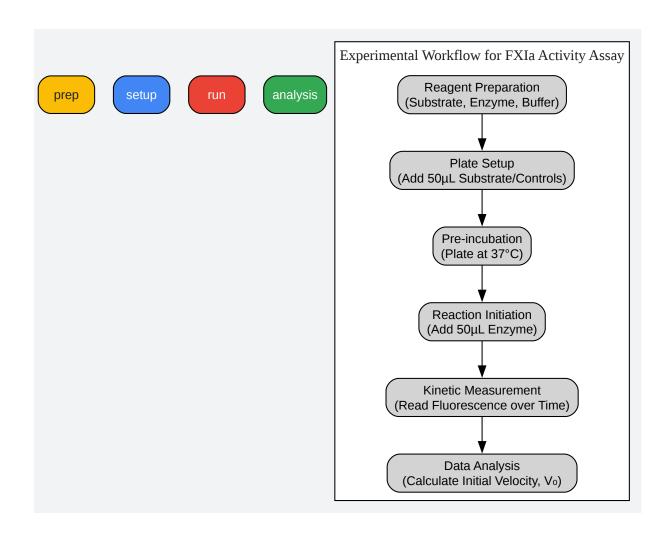
The core principle of this substrate lies in fluorescence quenching. In its intact, uncleaved state, the Rh110 molecule is in a non-fluorescent, bis-amide form. The peptide and capping group suppress the inherent fluorescence of the dye.[1] Factor XIa recognizes and cleaves the peptide bond at the C-terminal side of the Arginine (Arg) residue. This single cleavage event liberates the Rh110 fluorophore, which becomes highly fluorescent. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus, to the enzymatic activity of FXIa.

This substrate is an asymmetric, or single-cleavage, design. This is a critical feature, as it simplifies kinetic analysis by yielding a single fluorescent product in a one-step reaction, avoiding the complexities of two-step cleavage seen in older, symmetric bis-peptide Rh110 substrates.[6][7]









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